molecular formula C14H16N2OS B2403901 N-(1-cyano-2-methylpropyl)-2,3-dihydro-1-benzothiophene-3-carboxamide CAS No. 1444190-52-6

N-(1-cyano-2-methylpropyl)-2,3-dihydro-1-benzothiophene-3-carboxamide

Cat. No. B2403901
CAS RN: 1444190-52-6
M. Wt: 260.36
InChI Key: PRECBHFHICUMTC-UHFFFAOYSA-N
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Description

N-(1-cyano-2-methylpropyl)-2,3-dihydro-1-benzothiophene-3-carboxamide, also known as CTPI, is a small molecule that has been studied for its potential therapeutic applications. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.

Scientific Research Applications

Structure-Activity Relationships

N-(1-cyano-2-methylpropyl)-2,3-dihydro-1-benzothiophene-3-carboxamide and its derivatives have been studied for their potential as selective endothelin receptor-A antagonists. Research indicates that modifications to the aryl group of similar compounds can enhance potency and activity, with methyl or cyano groups being preferred at specific positions for increased efficacy. Such findings contribute to the understanding of structure-activity relationships in medicinal chemistry (C. Wu et al., 1997).

Synthesis Methods

The compound and related structures have been synthesized through various chemical reactions, providing insight into efficient synthetic routes for similar molecules. For instance, the synthesis of Lercanidipine Hydrochloride, which involves alkylation and reduction steps, demonstrates methodologies that could be applied to the synthesis of N-(1-cyano-2-methylpropyl)-2,3-dihydro-1-benzothiophene-3-carboxamide derivatives (Li Guo-ping, 2005).

Applications in Organic and Medicinal Chemistry

The compound's derivatives have been explored for their biological activities, including their role as antibiotics and against Gram-positive and Gram-negative bacteria, showcasing the potential of such compounds in the development of new antibacterial drugs (G. Ahmed, 2007). Additionally, studies on the synthesis and properties of photochromic hybrid diarylethenes bearing benzothiophene and pyrrole moieties highlight the compound's potential in materials science, particularly for applications in bioimaging and fluorescence switches (Zili Guo et al., 2021).

Advanced Synthesis and Chemical Properties

Research on the reaction of N-(2-cyanophenyl)benzimidoyl chloride with thioamides leading to various cyclic products elucidates the chemical behavior and reactivity of related compounds, providing a foundation for the development of new synthetic strategies and chemical transformations (Walid Fathalla & P. Pazdera, 2002).

properties

IUPAC Name

N-(1-cyano-2-methylpropyl)-2,3-dihydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-9(2)12(7-15)16-14(17)11-8-18-13-6-4-3-5-10(11)13/h3-6,9,11-12H,8H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRECBHFHICUMTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)NC(=O)C1CSC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-2-methylpropyl)-2,3-dihydro-1-benzothiophene-3-carboxamide

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